molecular formula C10H6Cl2N2O4S2 B14216655 2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-4-nitro- CAS No. 646039-57-8

2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-4-nitro-

Cat. No.: B14216655
CAS No.: 646039-57-8
M. Wt: 353.2 g/mol
InChI Key: DWEXJCGATNPGCC-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-4-nitro- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, sulfonamide group, and nitro group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-4-nitro- typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the sulfonamide group, and finally, the addition of the nitro and chloro substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality 2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-4-nitro-.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chloro groups can be substituted with other nucleophiles to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development in different scientific fields.

Scientific Research Applications

2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-4-nitro- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-4-nitro- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 5-chloro-N-(4-chlorobenzyl)-2-thiophenesulfonamide
  • 5-chloro-N-(cyclohexylmethyl)-2-thiophenesulfonamide
  • 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide

Uniqueness

What sets 2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-4-nitro- apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

CAS No.

646039-57-8

Molecular Formula

C10H6Cl2N2O4S2

Molecular Weight

353.2 g/mol

IUPAC Name

5-chloro-N-(4-chlorophenyl)-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C10H6Cl2N2O4S2/c11-6-1-3-7(4-2-6)13-20(17,18)9-5-8(14(15)16)10(12)19-9/h1-5,13H

InChI Key

DWEXJCGATNPGCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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